molecular formula C13H13N3O B5705309 3-hydroxy-2-(1-methyl-1H-benzimidazol-2-yl)-2-pentenenitrile

3-hydroxy-2-(1-methyl-1H-benzimidazol-2-yl)-2-pentenenitrile

Cat. No. B5705309
M. Wt: 227.26 g/mol
InChI Key: YCOLKYOTVICOKL-XFXZXTDPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-2-(1-methyl-1H-benzimidazol-2-yl)-2-pentenenitrile, also known as HMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HMB is a derivative of the amino acid leucine and has been shown to have a range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 3-hydroxy-2-(1-methyl-1H-benzimidazol-2-yl)-2-pentenenitrile is not fully understood. However, it is believed that this compound exerts its effects by modulating various signaling pathways in the body. This compound has been shown to activate the mTOR signaling pathway, which plays a key role in muscle protein synthesis. This compound has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation.
Biochemical and Physiological Effects
This compound has a range of biochemical and physiological effects. This compound has been shown to increase muscle protein synthesis, which could make it a potential supplement for athletes looking to increase muscle mass and strength. This compound has also been shown to reduce muscle damage and soreness, which could improve recovery time after exercise. This compound has been shown to have anti-inflammatory and antioxidant properties, which could make it a potential treatment for various inflammatory diseases. This compound has also been shown to have neuroprotective effects, which could make it a potential treatment for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-hydroxy-2-(1-methyl-1H-benzimidazol-2-yl)-2-pentenenitrile in lab experiments is its stability. This compound is a stable compound that can be easily synthesized and purified. This compound is also relatively inexpensive compared to other compounds used in lab experiments. However, one of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to administer this compound to cells or animals in experiments.

Future Directions

There are several future directions for research on 3-hydroxy-2-(1-methyl-1H-benzimidazol-2-yl)-2-pentenenitrile. One area of research is the development of this compound as a treatment for various inflammatory diseases. Another area of research is the development of this compound as a neuroprotective agent for the treatment of neurodegenerative diseases. Further research is also needed to understand the exact mechanism of action of this compound and its effects on various signaling pathways in the body. Additionally, research is needed to develop new methods for administering this compound to cells or animals in lab experiments.

Synthesis Methods

The synthesis of 3-hydroxy-2-(1-methyl-1H-benzimidazol-2-yl)-2-pentenenitrile involves the condensation of 2-methyl-2-butene-1,4-diol with 2-cyano-1-methylbenzimidazole in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain this compound in its pure form.

Scientific Research Applications

3-hydroxy-2-(1-methyl-1H-benzimidazol-2-yl)-2-pentenenitrile has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most significant applications of this compound is in the field of medicine. This compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases such as arthritis and diabetes. This compound has also been shown to have neuroprotective effects, which could make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

(Z)-3-hydroxy-2-(1-methylbenzimidazol-2-yl)pent-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c1-3-12(17)9(8-14)13-15-10-6-4-5-7-11(10)16(13)2/h4-7,17H,3H2,1-2H3/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCOLKYOTVICOKL-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C#N)C1=NC2=CC=CC=C2N1C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(\C#N)/C1=NC2=CC=CC=C2N1C)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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